molecular formula C9H7ClN2OS B12812488 Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- CAS No. 69504-37-6

Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)-

Cat. No.: B12812488
CAS No.: 69504-37-6
M. Wt: 226.68 g/mol
InChI Key: MJZBUYYWAOZKIS-UHFFFAOYSA-N
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Description

Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse pharmacological activities and are used in various scientific research fields. The presence of the chloro group and the benzisothiazole ring in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- can be achieved through several methods. One common method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes . This method is preferred due to its simplicity and efficiency. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-throughput screening methods can also optimize the reaction parameters to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and other reduced compounds.

Scientific Research Applications

Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets. The chloro group and the benzisothiazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can interact with proteins involved in various pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-Chloro-N-(5-chloro-1,2-benzisothiazol-3-yl)acetamide
  • N-(5-Chloro-1,2-benzisothiazol-3-yl)-2-(cyclohexylamino)acetamide

Uniqueness

Compared to similar compounds, Acetamide, N-(5-chloro-1,2-benzisothiazol-3-yl)- is unique due to its specific substitution pattern and the presence of the acetamide group. This gives it distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

69504-37-6

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

N-(5-chloro-1,2-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-7-4-6(10)2-3-8(7)14-12-9/h2-4H,1H3,(H,11,12,13)

InChI Key

MJZBUYYWAOZKIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NSC2=C1C=C(C=C2)Cl

Origin of Product

United States

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